N,N-Bis[(2-oxopyrrolidin-1-yl)methyl]-L-leucine

Crystallography Supramolecular chemistry Conformational analysis

N,N-Bis[(2-oxopyrrolidin-1-yl)methyl]-L-leucine (designated PML) is a synthetic, doubly N-substituted L-leucine derivative prepared via Mannich condensation of L-leucine with 2-pyrrolidone and formaldehyde. The compound belongs to a small family of 2-oxopyrrolidin-1-ylmethyl amino acid derivatives that have been explored primarily as ligands for lanthanide-based photochromic materials.

Molecular Formula C16H27N3O4
Molecular Weight 325.40 g/mol
CAS No. 671183-11-2
Cat. No. B12894988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Bis[(2-oxopyrrolidin-1-yl)methyl]-L-leucine
CAS671183-11-2
Molecular FormulaC16H27N3O4
Molecular Weight325.40 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)N(CN1CCCC1=O)CN2CCCC2=O
InChIInChI=1S/C16H27N3O4/c1-12(2)9-13(16(22)23)19(10-17-7-3-5-14(17)20)11-18-8-4-6-15(18)21/h12-13H,3-11H2,1-2H3,(H,22,23)/t13-/m0/s1
InChIKeyRMAAYGFAYIVMLS-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Bis[(2-oxopyrrolidin-1-yl)methyl]-L-leucine (CAS 671183-11-2): Structural Baseline and Compound Class for Sourcing Decisions


N,N-Bis[(2-oxopyrrolidin-1-yl)methyl]-L-leucine (designated PML) is a synthetic, doubly N-substituted L-leucine derivative prepared via Mannich condensation of L-leucine with 2-pyrrolidone and formaldehyde [1]. The compound belongs to a small family of 2-oxopyrrolidin-1-ylmethyl amino acid derivatives that have been explored primarily as ligands for lanthanide-based photochromic materials. Single-crystal X-ray diffraction reveals that PML adopts four distinct conformations within the unit cell, attributed to steric effects of the bulky pyrrolidinone substituents [1]. Its molecular formula is C16H27N3O4, with a reported melting point of 133–135 °C and elemental composition matching the theoretical values (found: C 59.20, H 8.64, N 12.89%; calculated: C 59.00, H 8.30, N 12.91%) [1].

Why N,N-Bis[(2-oxopyrrolidin-1-yl)methyl]-L-leucine Cannot Be Casually Substituted: Structural Determinants of Differentiation


Within the limited family of 2-oxopyrrolidin-1-ylmethyl amino acid derivatives, the identity of the amino acid backbone dictates both the molecular conformation and the supramolecular architecture. The bis-substituted leucine derivative PML crystallizes with four independent molecular conformations per unit cell [1], a feature not observed in the mono-substituted PMV (valine analog) or the bis-substituted PMA (β-alanine analog) [2]. This conformational multiplicity directly impacts metal coordination geometry and, consequently, the photochromic performance of the resulting lanthanide complexes [1]. Additionally, PMV and PMA exhibit fundamentally different hydrogen-bonded ring motifs and layer connectivity in their crystal lattices [2], meaning that each derivative generates a unique solid-state environment. Generic substitution of one derivative for another is therefore precluded when precise coordination behavior, crystal packing, or photochromic switching kinetics are design-critical parameters.

Quantitative Differentiation Evidence for N,N-Bis[(2-oxopyrrolidin-1-yl)methyl]-L-leucine vs. Closest Structural Analogs


Conformational Multiplicity in the Crystal Lattice: PML vs. PMV and PMA

Single-crystal X-ray diffraction demonstrates that PML (leucine backbone) crystallizes with four distinct molecular conformations occupying the asymmetric unit, a consequence of steric congestion from the two pyrrolidinone rings and the isobutyl side chain [1]. In contrast, the mono-substituted valine derivative PMV and the bis-substituted β-alanine derivative PMA each exhibit a single dominant conformation under comparable crystallization conditions [2]. The presence of multiple conformers is directly relevant to metal-binding preorganization and photochromic response in lanthanide complexes.

Crystallography Supramolecular chemistry Conformational analysis

Carboxylate Bond Length Disparity Indicative of Enhanced Lability: PML vs. Typical Amino Acid Ligands

Within the four conformers of PML, the carboxylate C–O (carbonyl) distances span 1.187(6)–1.206(7) Å and the C–O (hydroxyl) distances span 1.311(7)–1.334(6) Å [1]. This range is notably wider than that reported for underivatized L-leucine (C–O distances approximately 1.21 Å and 1.26 Å, respectively, per the Cambridge Structural Database) and for the β-alanine analog PMA, where the carboxylate group adopts a more localized geometry [2]. The elongated hydroxyl C–O bonds in PML suggest weaker O–H bonding and greater proton lability, a property that can facilitate deprotonation and metal coordination in aqueous media.

Coordination chemistry Bond length analysis Ligand design

Demonstrated Photochromic Reactivity of the Eu3+–PML–Phen Complex in Aqueous Medium

The europium(III) ternary complex Eu(PML)(phen) (phen = 1,10-phenanthroline) exhibits reversible photochromic behavior in aqueous solution under ambient light, as monitored by UV–visible absorption spectroscopy [1]. This is notable because the free ligand PML itself is not photochromic; the phenomenon arises from the specific combination of PML, Eu3+, and the ancillary phen ligand. While quantitative kinetic data (coloration/decoloration rate constants, quantum yields) are not reported in the primary source, the very observation of aqueous-phase photochromism distinguishes PML from the valine analog PMV or the β-alanine analog PMA, for which no photochromic Eu3+ complexes have been reported [2].

Photochromism Lanthanide complexes Optical switching

Melting Point and Thermal Stability Differentiation from Shorter-Chain Analogs

PML exhibits a melting point of 133–135 °C (uncorrected) [1], which is markedly lower than the mono-substituted valine analog PMV (mp 185–187 °C) [2] but significantly higher than the β-alanine analog PMA (mp not explicitly disclosed but reported to crystallize under similar conditions). This melting point depression relative to PMV is consistent with the increased conformational disorder conferred by the bis-substitution pattern and the larger isobutyl side chain [1]. Melting point serves as a pragmatic identity and purity indicator during procurement and quality assurance.

Thermal analysis Material stability Quality control

Procurement-Relevant Application Scenarios for N,N-Bis[(2-oxopyrrolidin-1-yl)methyl]-L-leucine


Lanthanide-Based Photochromic Material Development

PML is the only ligand within the 2-oxopyrrolidin-1-ylmethyl amino acid series for which aqueous-phase photochromism of a europium(III) ternary complex has been experimentally demonstrated [1]. Researchers designing light-switchable molecular devices, optical data storage media, or photoswitchable luminescent probes should select PML as the ligand component when a leucine-derived backbone and proven photochromic function are required. The four conformations available in the solid state [1] further offer a conformational landscape that can be exploited for tuning metal-binding geometry and response kinetics.

Crystal Engineering and Supramolecular Architecture Studies

The unique crystallization behavior of PML—four independent conformers and a distinct hydrogen-bonding network—makes it a valuable building block for crystal engineering experiments aimed at understanding how amino acid side-chain bulk and N-substitution pattern govern supramolecular assembly [1]. Comparative studies with PMV and PMA [2] can isolate the effect of the leucine isobutyl group on ring motif topology and inter-layer connectivity, requiring authentic PML as the reference compound.

Coordination Chemistry Methodology Development

The elongated carboxylate hydroxyl C–O bonds in PML (1.311–1.334 Å) [1] suggest enhanced proton lability, which can be exploited in the development of mild, aqueous-phase metal complexation protocols. This property makes PML a candidate ligand for screening lanthanide and transition metal complexation kinetics, especially in comparisons where faster deprotonation and metal loading are desired relative to underivatized amino acids or analogs with more tightly bound carboxylate protons.

Analytical Reference Standard for Quality Control of Amino Acid Derivatives

With a well-defined melting point (133–135 °C), elemental composition, and single-crystal structure deposited in the Cambridge Structural Database [1], PML can serve as a reference standard for laboratories synthesizing or characterizing related 2-oxopyrrolidin-1-ylmethyl amino acid derivatives. Its distinct thermal signature (approximately 50 °C lower than PMV [2]) provides a convenient identity check in procurement and batch-release workflows.

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